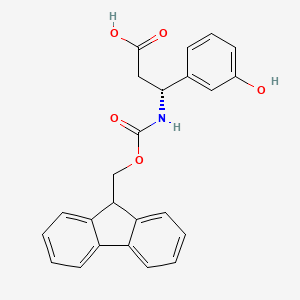

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

説明

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (CAS: 511272-35-8) is an Fmoc-protected amino acid derivative. Its molecular formula is C24H21NO5, with a molecular weight of 403.43 g/mol . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Hazard assessments classify this compound as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319). It is intended for laboratory research purposes only .

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJDAHKCUYUTCN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375903 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-35-8 | |

| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fmoc Protection Reaction

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the Fmoc-protected amino acid. The general procedure is as follows:

-

- (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid (substrate)

- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Base (commonly sodium bicarbonate or sodium carbonate)

- Organic solvent (e.g., dioxane/water mixture)

-

- Dissolve the chiral amino acid in aqueous base.

- Add Fmoc-Cl dissolved in an organic solvent dropwise under stirring.

- Maintain reaction temperature typically between 0–25 °C.

- Stir until completion (monitored by TLC or HPLC).

- Acidify the reaction mixture to precipitate the product.

- Filter and purify by recrystallization or chromatography.

This method is standard for Fmoc protection of amino acids and is applicable to the (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid substrate.

Preparation of Stock Solutions and Formulations

For biochemical and pharmaceutical applications, the compound is often prepared as stock solutions with precise molarities. A detailed stock solution preparation table is available for the closely related (S)-enantiomer, which can be adapted for the (R)-enantiomer due to identical molecular weight and solubility properties.

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.4787 | 0.4957 | 0.2479 |

| 5 mg | 12.3937 | 2.4787 | 1.2394 |

| 10 mg | 24.7874 | 4.9575 | 2.4787 |

- Solvents: DMSO, PEG300, Tween 80, Corn oil, and water are used in sequence to prepare clear in vivo formulations.

- Preparation Notes:

Analytical and Purification Techniques

- Purification: Typically performed by silica gel column chromatography using dichloromethane/methanol mixtures as eluents.

- Characterization: Confirmed by NMR, mass spectrometry, and chiral HPLC to ensure purity and stereochemical integrity.

- Yield Optimization: Reaction parameters such as temperature, solvent ratios, and reagent equivalents are optimized to maximize yield and minimize racemization or side reactions.

Research Findings and Comparative Data

While direct experimental data specific to this compound's preparation are limited in open literature, analogous compounds and related Fmoc-protected amino acids show:

- High stereochemical fidelity during Fmoc protection.

- Stable handling and storage properties when prepared as stock solutions.

- Efficient purification by standard chromatographic methods.

A related study on a similar Fmoc-protected bromotyrosine derivative demonstrated successful protection and purification under mild conditions, reinforcing the applicability of these methods.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | Obtained via asymmetric synthesis or resolution |

| Protection reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Reacts with amino group under basic aqueous conditions |

| Base | Sodium bicarbonate or carbonate | Maintains pH for efficient Fmoc attachment |

| Solvent | Dioxane/water or similar organic-aqueous mixture | Ensures solubility of reagents and products |

| Temperature | 0–25 °C | Controls reaction rate and stereochemical integrity |

| Purification | Silica gel chromatography (DCM/methanol) | Removes impurities, yields pure product |

| Stock solution preparation | DMSO, PEG300, Tween 80, Corn oil, water | Sequential solvent addition for clarity |

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs .

- Neuroprotective Agents : Some studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Use as a Protecting Group

The (R)-Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive functional groups:

- Efficiency in Synthesis : The Fmoc protecting group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides with high yields and purity .

Application in Bioconjugates

The compound can be incorporated into bioconjugates, which are essential in developing targeted drug delivery systems:

- Targeted Delivery : By attaching therapeutic agents to peptides containing this compound, researchers can create targeted therapies that improve drug efficacy and reduce side effects .

Fluorescent Probes

The unique structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid allows it to be used as a fluorescent probe in biochemical assays:

- Detection of Biomolecules : Its fluorescence properties enable it to detect specific biomolecules in complex mixtures, aiding in diagnostics and research applications .

Mechanistic Studies

The compound's ability to interact with various biological targets makes it suitable for mechanistic studies:

- Understanding Protein Interactions : Researchers utilize this compound to study protein-ligand interactions, providing insights into cellular mechanisms and pathways .

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers of Hydroxyphenyl Substituents

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (CAS: 511272-36-9): Differs in the hydroxyl group position (para vs. meta). The para substitution may enhance crystallinity due to symmetric packing, whereas meta substitution could increase steric hindrance in peptide synthesis .

Electron-Donating vs. Electron-Withdrawing Groups

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (CAS: N/A): Fluorine (electron-withdrawing) at the ortho position increases lipophilicity and metabolic stability, making it favorable in medicinal chemistry .

Halogenated and Bulky Substituents

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid (CAS: N/A): The trifluoromethyl group enhances hydrophobicity and resistance to enzymatic degradation. The extended butanoic acid chain may alter binding kinetics in peptide-receptor interactions .

Functional Group Modifications on the Amino Acid Backbone

Thiol-Containing Derivatives

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4): The mercapto (-SH) group increases reactivity (e.g., disulfide bond formation). Hazards include respiratory irritation (H335), making handling more stringent .

Methyl-Substituted Derivatives

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS: 211682-15-4): The methyl group shortens the side chain, reducing conformational flexibility. Molecular weight: 325.36 g/mol .

Physicochemical and Hazard Profile Comparison

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, a compound featuring a fluorenyl group, has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various diseases, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorenyl Group : Enhances lipophilicity and influences biological interactions.

- Amino Acid Derivative : Contributes to its role in various biological processes.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety may facilitate binding to hydrophobic pockets, while the amino acid structure allows for hydrogen bonding and π-π stacking interactions with active sites of target proteins. These interactions can modulate protein activity, leading to diverse biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells, reducing cell viability by up to 50% in vitro. Furthermore, these compounds exhibited lower toxicity towards non-cancerous Vero cells, indicating a selective action against cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | Viability Reduction (%) | Selectivity Index |

|---|---|---|---|

| Compound 20 | A549 | 50 | 2.5 |

| Compound 12 | Vero | 80 | 1.0 |

| Compound 22 | A549 | 45 | 2.0 |

Antioxidant Properties

In addition to anticancer activity, the compound has shown promising antioxidant properties. In assays such as DPPH radical scavenging and ferric ion reduction, derivatives exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The fluorenone derivatives have also been investigated for antimicrobial properties. Structural modifications have been shown to enhance activity against various pathogens, including multidrug-resistant strains of bacteria . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Fluorenone Derivatives

| Compound ID | Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| Compound C | Bacillus anthracis | 12 |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorenyl or amino acid portions can significantly impact biological activity. For example:

- Hydrophobic Substituents : Increase binding affinity to target proteins.

- Hydroxyl Groups : Enhance antioxidant capacity through electron donation mechanisms.

Case Studies

- In Vitro Studies : A series of derivatives were synthesized and tested against NSCLC cell lines. The most effective compounds demonstrated a balance between high cytotoxicity and low toxicity towards normal cells.

- In Vivo Models : Preliminary animal studies indicated that administration of these compounds led to reduced tumor growth rates without significant adverse effects on normal tissues.

Q & A

Q. How can researchers address contradictions in reported reactivity data for this compound?

- Case study : Discrepancies in coupling efficiency (e.g., DCC vs. EDC) may arise from solvent purity or trace moisture. Replicate experiments under controlled conditions (e.g., argon atmosphere) .

- Data reconciliation : Perform meta-analysis of published protocols, prioritizing studies with detailed kinetic/thermodynamic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。